molecular formula C19H20ClF2N3OS B2641483 N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216683-07-6

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2641483
CAS No.: 1216683-07-6
M. Wt: 411.9
InChI Key: ZMZDOJOYNJUHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylamino propyl group, a fluorine atom, and a fluorobenzo[d]thiazol-2-yl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of coupling agents such as EDCI or DCC can form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: EDCI, DCC for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant research findings.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C19H20ClF2N3OS
  • Molecular Weight : 411.9 g/mol
  • CAS Number : 1216683-07-6

Synthesis

The synthesis of this compound involves several steps, including the formation of the benzothiazole ring and subsequent modifications to introduce fluorine and dimethylamino groups. The specific synthetic routes often utilize various reagents and conditions tailored to enhance yield and purity.

Antitumor Activity

The compound has shown promising antitumor activity in various studies. For instance, benzothiazole derivatives have been reported to inhibit cell proliferation in cancer cell lines such as A431 and A549. These compounds can induce apoptosis and cause cell cycle arrest, mechanisms that are crucial for their anticancer effects .

Table 1: Antitumor Activity of Related Benzothiazole Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound B7A4311.30Apoptosis induction
Compound 4iHOP-92 (lung cancer)Not specifiedCell cycle arrest

HDAC Inhibition

Recent studies have highlighted the role of benzothiazole derivatives in inhibiting histone deacetylases (HDACs), particularly HDAC3. For example, related compounds have demonstrated IC50 values as low as 95.48 nM against HDAC3, indicating strong potential for use as HDAC inhibitors in cancer therapy . This inhibition is linked to their ability to promote apoptosis in tumor cells.

Anti-inflammatory Properties

Benzothiazole derivatives, including this compound, have been investigated for anti-inflammatory activities. They have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

  • In Vitro Studies : In a study evaluating the antiproliferative effects of benzothiazole compounds, this compound exhibited significant inhibition of cancer cell growth at micromolar concentrations.
  • In Vivo Models : Animal models have demonstrated that compounds with similar structures can inhibit tumor growth effectively. For instance, xenograft models using human cancer cells showed a tumor growth inhibition rate of approximately 48% with similar benzothiazole derivatives .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)13-6-3-7-14(20)12-13)19-22-17-15(21)8-4-9-16(17)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZDOJOYNJUHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.